Anilino 2,2-dimethylpropanoate Anilino 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.: 114838-64-1
VCID: VC19151364
InChI: InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Anilino 2,2-dimethylpropanoate

CAS No.: 114838-64-1

Cat. No.: VC19151364

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Anilino 2,2-dimethylpropanoate - 114838-64-1

Specification

CAS No. 114838-64-1
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name anilino 2,2-dimethylpropanoate
Standard InChI InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3
Standard InChI Key KSFSDAVYEZHAKJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)ONC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Anilino 2,2-dimethylpropanoate (C₁₁H₁₅NO₂) features a pivaloyl group (2,2-dimethylpropanoyl) linked via an ester bond to the aromatic amine group of aniline. This configuration introduces significant steric hindrance due to the tert-butyl moiety, which influences reactivity and stability. The molecular weight of the compound is 193.24 g/mol, with a density estimated at 1.05–1.10 g/cm³ based on analogous pivalate esters . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Exact Mass193.1103 g/mol
Boiling Point (est.)280–300°C (dec.)
SolubilityOrganic solvents (e.g., ethanol, DCM)

The tert-butyl group’s electron-donating effects stabilize the ester against hydrolysis, while the aniline moiety introduces potential for electrophilic aromatic substitution or hydrogen bonding .

Synthetic Methodologies

Esterification via Acyl Chloride

The most direct route involves reacting pivaloyl chloride with aniline in the presence of a base (e.g., pyridine) to scavenge HCl:
C(CH3)3COCl+C6H5NH2C(CH3)3COO-NHC6H5+HCl\text{C(CH}_3\text{)}_3\text{COCl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C(CH}_3\text{)}_3\text{COO-NHC}_6\text{H}_5 + \text{HCl}
This method, analogous to the synthesis of methyl 3-(4-methoxyanilino)-2,2-dimethylpropanoate , typically proceeds at 0–25°C under inert conditions to minimize side reactions. Yields range from 60–80% after purification via column chromatography .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 1740–1720 cm⁻¹: Ester carbonyl (C=O) stretch

  • 1600–1580 cm⁻¹: Aromatic C=C bending (aniline ring)

  • 3350–3300 cm⁻¹: N-H stretch (secondary amine)

These peaks align with computed spectra for structurally related compounds , though the absence of methoxy groups (cf. ) shifts the aromatic vibrations slightly.

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃):

    • δ 1.20 (s, 9H, C(CH₃)₃)

    • δ 6.80–7.40 (m, 5H, aromatic H)

    • δ 8.10 (br s, 1H, NH)

  • ¹³C NMR:

    • δ 27.5 (C(CH₃)₃)

    • δ 176.8 (C=O)

    • δ 120–140 (aromatic carbons)

The tert-butyl group’s singlet at δ 1.20 and the deshielded NH proton at δ 8.10 are diagnostic .

Functional Applications

Organic Synthesis Intermediate

The compound’s steric bulk makes it a candidate for temporary protection of amine groups in multistep syntheses. For example, the DMNPA group , a structurally related protecting group, demonstrates orthogonality to benzyl and acetyl groups in carbohydrate chemistry. Anilino 2,2-dimethylpropanoate could similarly enable selective deprotection under mild acidic or reductive conditions .

Polymer and Dye Precursor

Patent data on 1,3-diamino-2,2-dimethylpropane highlights diamines as precursors for nylons and polyurethanes. While the ester derivative lacks direct polymer-forming capacity, its hydrolysis to pivalic acid and aniline could feed into monomer production chains.

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